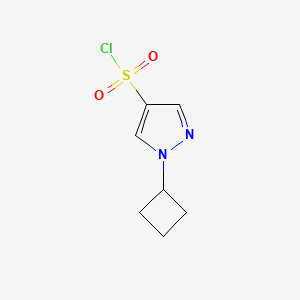![molecular formula C15H10F3NO3 B2778353 [(2,6-Difluorophenyl)carbamoyl]methyl 2-fluorobenzoate CAS No. 389810-76-8](/img/structure/B2778353.png)
[(2,6-Difluorophenyl)carbamoyl]methyl 2-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, a new fluorinated chalcone (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one was synthesized in 90% yield and crystallized by a slow evaporation technique .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed. For example, the structure of a novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate reveals the presence of two crystallographically unique rotomers in the lattice .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. Another similar compound, “methyl 3-((2,6-difluorophenyl)sulfonamido)-2-fluorobenzoate”, has a molecular weight of 345.3 and is also a solid .Applications De Recherche Scientifique
Dihydrogen Activation and Lewis Acidity
Research has explored the potential of various Lewis acid-base pairs, including those with fluorophenyl groups, for dihydrogen activation. These studies contribute to understanding how such compounds can influence the reactivity and stability of Lewis pairs, potentially offering insights into catalysis and hydrogen storage applications (Kronig et al., 2011).
Fluorination Techniques
The regioselectivity of fluorination processes has been investigated using compounds with fluorophenyl groups. This research aids in developing synthetic strategies for creating fluorinated organic molecules, which are significant in pharmaceuticals and agrochemicals due to the unique properties imparted by fluorine atoms (Zupan et al., 1996).
Conductivity Enhancement in Materials
Studies have shown that compounds with fluorobenzoate groups can significantly enhance the conductivity of materials like poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS), making them useful in organic electronics and solar cell technologies (Tan et al., 2016).
Anionic Cyclization for Functionalized Molecules
Anionic cyclization of benzyne-tethered aryllithiums, involving fluorophenyl groups, has been employed to produce functionalized carbazole, dibenzofuran, and dibenzothiophene derivatives. This methodology is crucial for synthesizing complex organic structures with potential applications in drug discovery and material science (Sanz et al., 2006).
Antitumor and Antimicrobial Activities
Fluorinated compounds, including those with 2,6-difluorophenyl groups, have been explored for their potential antitumor and antimicrobial activities. These studies are foundational in the search for new therapeutic agents, highlighting the importance of fluorinated compounds in medicinal chemistry (Hutchinson et al., 2001); (Gadakh et al., 2010).
Environmental Tracers
The use of fluorobenzoate tracers, including difluorobenzoates, has been evaluated for studying water movement in porous media. This research is pertinent to environmental science, offering tools for tracing and modeling the transport of contaminants in groundwater and soils (Jaynes, 1994).
Safety and Hazards
Propriétés
IUPAC Name |
[2-(2,6-difluoroanilino)-2-oxoethyl] 2-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3NO3/c16-10-5-2-1-4-9(10)15(21)22-8-13(20)19-14-11(17)6-3-7-12(14)18/h1-7H,8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVAVASNCQCZGJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC(=O)NC2=C(C=CC=C2F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,6-Difluorophenyl)carbamoyl]methyl 2-fluorobenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

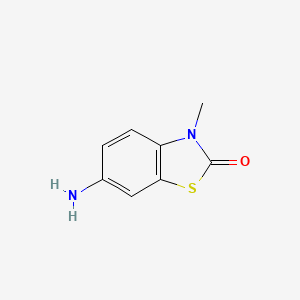
![[2-(2,6-Dimethylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2778272.png)
![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(2-methoxyphenoxy)ethanone](/img/structure/B2778275.png)
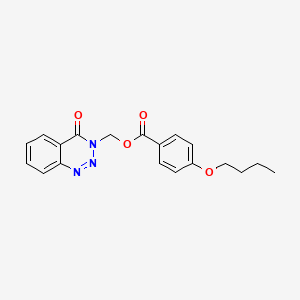
![5-chloro-4-{[(2,4-dichlorobenzyl)oxy]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2778277.png)
![1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-[[cyclohexyl(methyl)amino]methyl]triazole-4-carboxylic acid](/img/structure/B2778279.png)
![(E)-4-(Dimethylamino)-N-[1-[(4-fluorophenyl)-hydroxymethyl]cyclopentyl]but-2-enamide](/img/structure/B2778281.png)
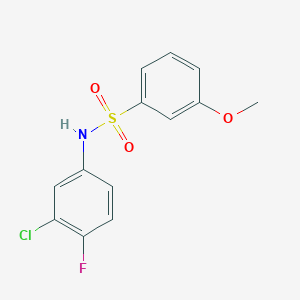
![N2-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(3,4-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine](/img/structure/B2778284.png)
![N-(benzo[d][1,3]dioxol-5-yl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2778286.png)
![N-[(3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methyl]prop-2-enamide](/img/structure/B2778288.png)
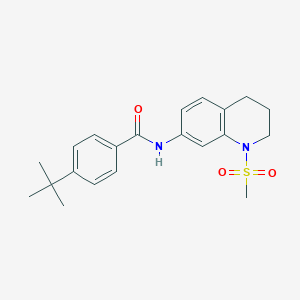
![4-(3-Methoxy-1-methylpyrazole-4-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2778292.png)
